4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid
Description
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid is a benzoic acid derivative featuring a fully saturated isoindole ring (octahydro-isoindol) fused to a 1,3-diketone moiety. The octahydro configuration distinguishes it from partially unsaturated analogs (e.g., dihydro-isoindol derivatives) and imparts distinct conformational rigidity and lipophilicity. This compound is structurally related to phthalimide derivatives, which are known for diverse biological activities, including enzyme inhibition and antioxidant properties .
Properties
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h5-8,11-12H,1-4H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEYMRJJAWZXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a benzoic acid derivative with a suitable isoindoline precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Substitution: The benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methoxy in ): Increase solubility and may enhance binding to polar biological targets.
- Electron-Withdrawing Groups (e.g., chlorine in ): Improve stability and reactivity in electrophilic environments.
- Saturation vs.
Physicochemical Properties
- Lipophilicity : The octahydro-isoindol group in the target compound likely increases logP compared to dihydro analogs, favoring passive diffusion across biological membranes .
- Acidity : The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, influencing solubility and protein-binding interactions .
Biological Activity
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid can be represented as follows:
This compound features a dioxoisoindole moiety, which is believed to contribute to its biological properties. The presence of the benzoic acid functional group enhances its interaction with biological targets.
The biological activity of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activities and influence signaling pathways involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It has been suggested that this compound can bind to specific receptors, altering cellular responses.
Pharmacological Properties
Research into the pharmacological properties of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid indicates several potential therapeutic applications:
| Property | Description |
|---|---|
| Antioxidant Activity | Exhibits scavenging effects on free radicals, potentially protecting cells from oxidative stress. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |
Study 1: Antioxidant Properties
A study investigating the antioxidant properties of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid demonstrated that it significantly reduced oxidative stress markers in vitro. The authors reported a dose-dependent increase in cell viability when exposed to oxidative agents in the presence of the compound.
Study 2: Anti-inflammatory Effects
In a model of induced inflammation, treatment with this compound resulted in a notable decrease in levels of inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential role as an anti-inflammatory agent.
Study 3: Antimicrobial Activity
Research evaluating the antimicrobial efficacy revealed that 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves cyclization of isoindoline precursors with benzoic acid derivatives. For example, a related synthesis (4-(1,3-Dioxoisoindolin-2-yl) Benzaldehyde) employed a two-step process: (1) condensation of phthalic anhydride with a benzaldehyde derivative, followed by (2) acid-catalyzed cyclization at 80–100°C. Optimization includes adjusting reaction time (12–24 hours) and using anhydrous solvents (e.g., DMF) to minimize hydrolysis . Yield improvements (up to 75%) are achievable via slow addition of acylating agents and inert atmosphere control (N₂/Ar) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR to verify the isoindole-dione moiety (peaks at δ 4.5–5.5 ppm for protons adjacent to carbonyl groups) and benzoic acid aromatic protons (δ 7.5–8.5 ppm).
- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for isoindole-dione and carboxylic acid groups .
- X-ray Crystallography : Resolve stereochemistry of the octahydro-isoindol ring system, as demonstrated in structurally similar compounds (e.g., 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during characterization (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR/IR simulations). For example, unexpected splitting in -NMR may arise from conformational flexibility in the octahydro ring; variable-temperature NMR can clarify dynamic effects .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete cyclization intermediates). Adjust purification methods (e.g., gradient column chromatography) to isolate the target compound .
Q. What strategies are effective for studying the biological interactions of this compound, particularly its potential as an acylating agent?
- Methodological Answer :
- In Vitro Assays : Test reactivity with nucleophiles (e.g., thiols, amines) under physiological pH (7.4) to mimic biological environments. Monitor acylation via LC-MS or fluorescence tagging .
- Molecular Docking : Screen against targets like serine hydrolases or glutathione S-transferases, leveraging the isoindole-dione moiety’s electrophilic properties. Use software (AutoDock Vina) to predict binding affinities .
Q. How does the octahydro-isoindol ring system influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–10). Monitor hydrolysis of the dione moiety via UV-Vis (λ = 250–300 nm).
- Computational Modeling : Calculate pKa values of the carboxylic acid and dione groups using software like MarvinSuite. Stability is typically enhanced in mildly acidic conditions (pH 4–6) due to reduced nucleophilic attack .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Error Analysis : Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics.
Safety and Handling
Q. What safety precautions are critical when handling 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
